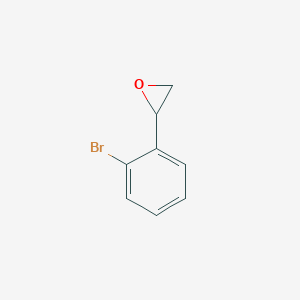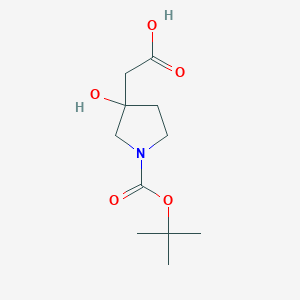
2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl group. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyl group is introduced through subsequent reactions, often involving selective oxidation or substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for mild deprotection of the Boc group , trifluoroacetic acid for Boc removal , and various oxidizing and reducing agents for functional group transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions at other sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl protecting group compounds: These include various Boc-protected amines and amino acids.
Hydroxypyrrolidine derivatives: Compounds with similar pyrrolidine rings and hydroxyl groups.
Uniqueness
2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid is unique due to its combination of a Boc-protected amino group and a hydroxyl group on the pyrrolidine ring. This combination allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-4-11(16,7-12)6-8(13)14/h16H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIASAFIWJMYYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2677395.png)
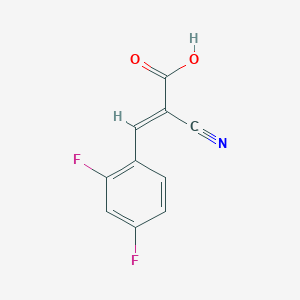

![3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2677401.png)
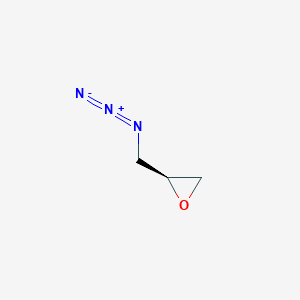

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride](/img/structure/B2677408.png)
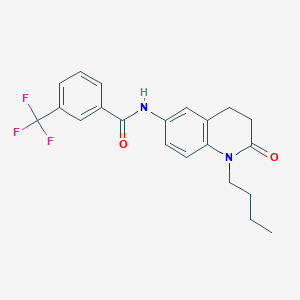
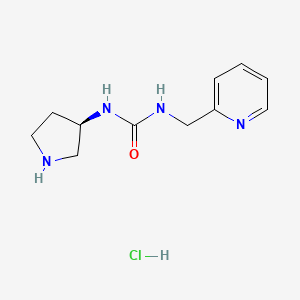
![N-(5-CHLORO-2-METHOXYPHENYL)-2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2677412.png)
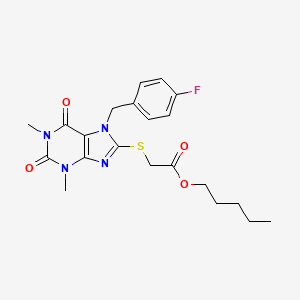
![(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677415.png)
![(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine](/img/structure/B2677417.png)
